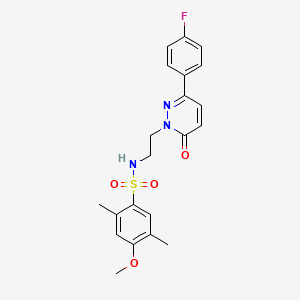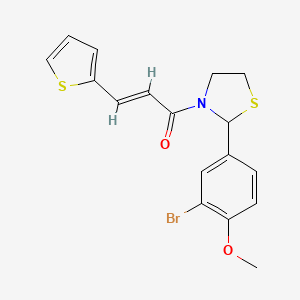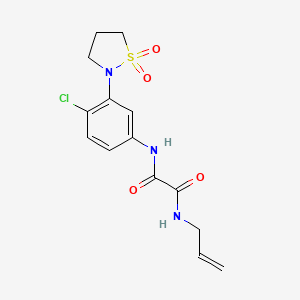
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities . The compound also has an isopropylphenyl group and a phenyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the phenyl and isopropylphenyl groups could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide groups could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Antimicrobial Applications
Research into derivatives of quinazolinone, a core structure related to the compound , has demonstrated significant antimicrobial potential. For example, studies have synthesized various quinazolinone derivatives and evaluated them for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating the potential of such chemicals in the development of new antimicrobial agents. Compounds derived from quinazolinone structures have been found to possess good to moderate activities against test microorganisms, suggesting their utility in addressing antibiotic resistance issues (Patel & Shaikh, 2011; Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer Applications
The search for new anticancer agents has also led to the investigation of quinazolinone derivatives. One study focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines in vitro. This indicates the potential of such compounds in cancer therapy, where they can act by arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Fang et al., 2016).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "2-amino-4-isopropylphenol", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using an acid such as hydrochloric acid to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid.", "Step 3: Condensation of 2-(4-isopropylphenylamino)-4-oxobutanoic acid with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound, 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |
CAS番号 |
1223987-06-1 |
分子式 |
C30H32N4O4 |
分子量 |
512.61 |
IUPAC名 |
5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |
InChIキー |
OMKVSBCHKBREFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![1-[5-(2-Chlorophenyl)-2-thienyl]ethanone](/img/structure/B2879613.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)